5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carbaldehyde
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Overview
Description
5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carbaldehyde is an organic compound characterized by the presence of a trifluoromethyl group (-CF3) and an oxadiazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The trifluoromethyl group imparts distinct electronic properties, making the compound valuable in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carbaldehyde typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazides with nitriles in the presence of an oxidizing agent can yield the oxadiazole ring . The trifluoromethyl group can then be introduced using reagents such as trifluoromethyl iodide (CF3I) under photoredox catalysis .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for precise control over reaction conditions and improved yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products
Oxidation: Formation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid.
Reduction: Formation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-methanol.
Substitution: Formation of various substituted oxadiazoles depending on the nucleophile used.
Scientific Research Applications
5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)-1,2,4-triazole-3-carbaldehyde
- 5-(Trifluoromethyl)-1,2,4-thiadiazole-3-carbaldehyde
- 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-methanol
Uniqueness
Compared to similar compounds, 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carbaldehyde is unique due to its specific combination of the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct electronic properties and reactivity, making it particularly valuable in the design of bioactive molecules and advanced materials .
Properties
CAS No. |
2097068-71-6 |
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Molecular Formula |
C4HF3N2O2 |
Molecular Weight |
166.06 g/mol |
IUPAC Name |
5-(trifluoromethyl)-1,2,4-oxadiazole-3-carbaldehyde |
InChI |
InChI=1S/C4HF3N2O2/c5-4(6,7)3-8-2(1-10)9-11-3/h1H |
InChI Key |
FBMAWNWCDALKPZ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1=NOC(=N1)C(F)(F)F |
Origin of Product |
United States |
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